Cas no 174022-42-5 (Bevirimat)

Bevirimat structure
商品名:Bevirimat
Bevirimat 化学的及び物理的性質
名前と識別子
-
- Bevirimat
- (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3
- (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
- BVM
- DSB
- FH11327
- MPC-4326
- PA-457
- YK FH312
- YK-FH312
- (3b)-3-(3-Carboxy-3-methyl-1-oxobutoxy)lup-20(29)-en-28-oic acid
- 3-0-(3′-3′-Dimethylsuccinyl)betulinic acid
- O-(3,3-Dimethylsuccinyl)betulinic acid
- PA 457
- Bevirimat(PA-457)
- 3-O-(3',3'-Dimethylsuccinyl)betulinic acid
- 3-O-(3',3'-dimethylsuccinyl) betulinic acid
- S125DW66N8
- 3-O-(3',3'-Dimethylsuccinyl)-betulinic acid
- C36H56O6
- Bevirimat [INN]
- bevirimatum
- (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(4-hydroxy-3,3-dimethyl-4-oxo-butanoy
- FH 11327
- 3-O-(3'',3''-dimethylsuccinyl)betulinic acid
- CCG-270147
- (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(4-hydroxy-3,3-dimethyl-4-oxo-butanoyl)oxy-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
- MS-30468
- DB06581
- PA-457;MPC-4326;YK FH312
- 2,2-Dimethyl-succinic acid 4-((1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-carboxy-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-icosahydro-cyclopenta[a]chrysen-9-yl) ester
- CHEMBL404519
- Bevirimat; PA-457; MPC-4326
- (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-((3-carboxy-3-methylbutanoyl)oxy)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylic acid
- UNII-S125DW66N8
- 2,2-Dimethyl-succinic acid, 4-((1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-carboxy-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-eicosahydro-cyclopenta[a]chrysen-9-yl) ester
- Bevirimat, >=98% (HPLC)
- CHEBI:65484
- Q851897
- s9010
- BDBM50050955
- 174022-42-5
- MFCD00954243
- ZGA02242
- (3beta)-3-[(3-carboxy-3-methylbutanoyl)oxy]lup-20(29)-en-28-oic acid
- AKOS030526656
- AC-34026
- EX-A2381
- (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13bR)-9-(3-carboxy-3-methylbutanoyloxy)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid
- 3-O-(3'',3''-dimethyl-succinyl)-betulinic acid
- SCHEMBL2612026
- Bevirimat(PA-457)?
- BEVIRIMAT [MI]
- 2I4
- NCGC00390568-02
- Lup-20(29)-en-28-oic acid, 3-(3-carboxy-3-methyl-1-oxobutoxy)-, (3beta)-
- ZB1856
- DBS, PA-457
- bevirimat-dimeglumine
- HY-N0842
- (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-((3-carboxy-3-methylbutanoyl)oxy)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid
- 3-O-(3'',3''-dimethylsuccinyl)-betulinic acid
- 3alpha-[(3-carboxy-3-methylbutanoyl)oxy]-8alpha,9beta,10alpha,13alpha,17alpha,19beta-lup-20(29)-en-28-oic acid
- YJEJKUQEXFSVCJ-WRFMNRASSA-N
- NS00069609
- 3beta-(3-Carboxy-3-methylbutanoyloxy)lup-20(29)-en-28-oic acid
- DTXSID20169749
- PA-103001
- DTXCID5092240
- YK-FH 312
- PA457
- BRD-K16898998-001-01-6
- DA-61632
- (3beta)-3-((3-carboxy-3-methylbutanoyl)oxy)lup-20(29)-en-28-oic acid
- (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta(a)chrysene-3a-carboxylic acid
- MPC4326
- dsb-2nmg
-
- MDL: MFCD00954243
- インチ: 1S/C36H56O6/c1-21(2)22-12-17-36(30(40)41)19-18-34(8)23(28(22)36)10-11-25-33(7)15-14-26(42-27(37)20-31(3,4)29(38)39)32(5,6)24(33)13-16-35(25,34)9/h22-26,28H,1,10-20H2,2-9H3,(H,38,39)(H,40,41)/t22-,23+,24-,25+,26-,28+,33-,34+,35+,36-/m0/s1
- InChIKey: YJEJKUQEXFSVCJ-WRFMNRASSA-N
- ほほえんだ: O(C(C([H])([H])C(C(=O)O[H])(C([H])([H])[H])C([H])([H])[H])=O)[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]([H])(C1(C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])[C@]1(C([H])([H])[H])[C@]2([H])C([H])([H])C([H])([H])[C@]2([H])[C@@]3([H])[C@]([H])(C(=C([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])[C@]3(C(=O)O[H])C([H])([H])C([H])([H])[C@@]12C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 584.40769g/mol
- ひょうめんでんか: 0
- XLogP3: 9.1
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 回転可能化学結合数: 7
- どういたいしつりょう: 584.40769g/mol
- 単一同位体質量: 584.40769g/mol
- 水素結合トポロジー分子極性表面積: 101Ų
- 重原子数: 42
- 複雑さ: 1170
- 同位体原子数: 0
- 原子立体中心数の決定: 10
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 584.8
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.13±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 662.7±40.0 °C at 760 mmHg
- フラッシュポイント: 197.7±20.8 °C
- ようかいど: Insuluble (1.3E-5 g/L) (25 ºC),
- PSA: 100.90000
- LogP: 8.14130
- じょうきあつ: No data available
Bevirimat セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Bevirimat 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N0842-25mg |
Bevirimat |
174022-42-5 | 98.95% | 25mg |
¥4400 | 2024-04-19 | |
eNovation Chemicals LLC | D628760-10mg |
Bevirimat |
174022-42-5 | 97% | 10mg |
$330 | 2024-06-05 | |
ChemScence | CS-3010-10mg |
Bevirimat |
174022-42-5 | 98.95% | 10mg |
$600.0 | 2022-04-27 | |
TargetMol Chemicals | T5782-100mg |
Bevirimat |
174022-42-5 | 99.58% | 100mg |
¥ 7160 | 2024-07-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-503542-2.5mg |
Bevirimat, |
174022-42-5 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5782-5 mg |
Bevirimat |
174022-42-5 | 98.00% | 5mg |
¥2987.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55258-5mg |
Bevirimat |
174022-42-5 | 98% | 5mg |
¥2926.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55258-50mg |
Bevirimat |
174022-42-5 | 98% | 50mg |
¥0.00 | 2023-09-07 | |
eNovation Chemicals LLC | D628760-1g |
Bevirimat |
174022-42-5 | 97% | 1g |
$1400 | 2024-06-05 | |
eNovation Chemicals LLC | D567304-100mg |
Bevirimat |
174022-42-5 | 98% | 100mg |
$438 | 2024-05-24 |
Bevirimat 関連文献
-
Emma Danelius,Steve Halaby,Wilfred A. van der Donk,Tamir Gonen Nat. Prod. Rep. 2021 38 423
-
Miroslav Kvasnica,Milan Urban,Niall J. Dickinson,Jan Sarek Nat. Prod. Rep. 2015 32 1303
-
Inder Pal Singh,Hardik S. Bodiwala Nat. Prod. Rep. 2010 27 1781
-
Petr Dzubak,Marian Hajduch,David Vydra,Alica Hustova,Miroslav Kvasnica,David Biedermann,Lenka Markova,Milan Urban,Jan Sarek Nat. Prod. Rep. 2006 23 394
-
Raisa Haavikko,Abedelmajeed Nasereddin,Nina Sacerdoti-Sierra,Dmitry Kopelyanskiy,Sami Alakurtti,Mari Tikka,Charles L. Jaffe,Jari Yli-Kauhaluoma Med. Chem. Commun. 2014 5 445
-
Ali Tavassoli Chem. Soc. Rev. 2011 40 1337
-
Reen-Yen Kuo,Keduo Qian,Susan L. Morris-Natschke,Kuo-Hsiung Lee Nat. Prod. Rep. 2009 26 1321
-
Anna K. Ressmann,Katharina Strassl,Peter Gaertner,Bin Zhao,Lasse Greiner,Katharina Bica Green Chem. 2012 14 940
-
Pavel A. Krasutsky Nat. Prod. Rep. 2006 23 919
-
Emma Danelius,Steve Halaby,Wilfred A. van der Donk,Tamir Gonen Nat. Prod. Rep. 2021 38 423
174022-42-5 (Bevirimat) 関連製品
- 2202-01-9(1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(tetrahydro-2-methyl-5- oxo-2-furanyl)-,(3S,3aR,5aR,6S,7R,9aR,- 9bR)-)
- 263844-79-7(3,27-Dihydroxy-20(29)-lupen-28-oic acid methyl ester)
- 263844-80-0(Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI))
- 468-44-0(Gibberellin A4)
- 2259-06-5(Betulinic acid methyl ester)
- 50-03-3(Hydrocortisone acetate)
- 10376-50-8(3-O-Acetyl-betulinic acid)
- 29070-92-6(Pachymic acid)
- 2112-08-5(Gibberellin A9 Methyl Ester)
- 51-77-4(Gefarnate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:174022-42-5)Bevirimat

清らかである:99%/99%/99%
はかる:5mg/10mg/25mg
価格 ($):150.0/251.0/552.0